molecular formula C40H47FN2O5 B026623 (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester CAS No. 472967-95-6

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

Cat. No. B026623
M. Wt: 654.8 g/mol
InChI Key: NPPZOMYSGNZDKY-ACHIHNKUSA-N
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Description

  • Synthesis and Biosynthesis:
    • The key intermediate for synthesizing atorvastatin, including its tert-butyl ester derivatives, is tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Studies have explored the whole cell biosynthesis of this compound in both mono and biphasic media, showing significant yields and enantiomeric excess (ee) (Liu et al., 2018). Additionally, an efficient synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, another key intermediate of atorvastatin, has been reported using the Henry reaction and other steps (Rádl, 2003).

Synthesis Analysis

  • Carbonyl Reductase Utilization:
    • The use of carbonyl reductase from Rhodosporidium toruloides has shown promising results in the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, with high yields and ee, highlighting its potential for efficient atorvastatin synthesis (Liu et al., 2017).

Scientific Research Applications

Biosynthesis and Biotechnological Applications

  • Biosynthesis of Key Intermediates : The key intermediate for the synthesis of atorvastatin, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is produced through a whole-cell biosynthesis reaction system. The introduction of a solution of 10% (v/v) Tween-80 as a co-solvent in organic solvents has been shown to greatly enhance the biotransformation process, resulting in high yields and enantiomeric excess (ee) of the product (Liu et al., 2018).
  • Directed Evolution for Improved Biosynthesis : Directed evolution of carbonyl reductase from Rhodosporidium toruloides has led to mutants with significantly improved activity for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in atorvastatin synthesis. This approach achieved high yield and ee, demonstrating the potential for efficient industrial production (Liu et al., 2017).

Chemical Synthesis and Process Optimization

  • Synthesis of Atorvastatin : A study reported the synthesis of trans-(3R,5S)-Atorvastatin Ca and explored its effects on hyperlipidemia induced by a high-fat diet in rats. The research highlighted a new method for synthesizing stereoselective stereomers of atorvastatin, which could be considered for clinical trials (Choi et al., 2011).
  • Process Improvements for Atorvastatin Production : An improved kilogram-scale preparation method for atorvastatin calcium was developed, highlighting key improvements in product purity and yield. This method is conducive to industrial-scale production, offering a more efficient and operationally simple process (Novozhilov et al., 2015).

properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-ACHIHNKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468497
Record name (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

CAS RN

472967-95-6
Record name (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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